Home > Products > Screening Compounds P17197 > N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide -

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide

Catalog Number: EVT-5125404
CAS Number:
Molecular Formula: C13H15ClF3NO
Molecular Weight: 293.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-chloro-5-(trifluoromethyl) phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (3-CPDP)

  • Compound Description: 3-CPDP is a novel organic nonlinear optical material. It exhibits optical transparency in the visible region and possesses a stable phase up to its melting point (154 °C). This compound has shown potential for nonlinear optical applications due to its nonlinear optical properties, including a minimum nonlinear transmittance for 532 nm laser wavelengths. []
  • Relevance: Both 3-CPDP and the target compound, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, share the 2-chloro-5-(trifluoromethyl)phenyl moiety. This structural similarity suggests potential commonalities in their chemical behavior and potential applications. []

4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalene-carboxamide

  • Compound Description: This compound is primarily recognized for its activity against harmful invertebrate organisms. Research suggests its potential use in pest control and disinfection strategies. [, , ]
  • Relevance: While structurally more complex, this compound shares the 3-chloro-5-(trifluoromethyl)phenyl group with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide. This shared moiety hints at potential similarities in their synthesis pathways or chemical properties. [, , ]

2-[2-Chloro-5-(trifluoromethyl)phenyl]hexahydropyrimidine monohydrate

  • Compound Description: This compound is a substituted hexahydropyrimidine characterized by its unique crystal structure. The structure reveals intricate networks of intermolecular interactions, including hydrogen bonds and π-π interactions, contributing to the compound's overall stability. []
  • Relevance: The presence of the 2-chloro-5-(trifluoromethyl)phenyl group links this compound to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide. This shared moiety suggests a possible relationship in their synthetic precursors or potential shared chemical reactivity. []

1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone

  • Compound Description: This compound features a thiophene ring system alongside the 2-chloro-5-(trifluoromethyl)phenyl group. Its crystal structure reveals an intricate network of hydrogen bonds and C-Cl⋯π interactions, contributing to the molecule's packing and stability. []
  • Relevance: The shared 2-chloro-5-(trifluoromethyl)phenyl moiety between this compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide suggests potential similarities in their chemical properties and potential applications. []

8-(2-Chloro-5-(trifluoromethyl)phenyl)-4H-(1,2,4)oxadiazolo- (3,4-c)(1,4)benzoxazin-1-one

  • Compound Description: This compound incorporates a (1,2,4)oxadiazolo[3,4-c][1,4]benzoxazin-1-one ring system linked to the 2-chloro-5-(trifluoromethyl)phenyl moiety. Its synthesis highlights the versatility of this specific phenyl group in building diverse chemical structures. []
  • Relevance: The common 2-chloro-5-(trifluoromethyl)phenyl group between this compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide highlights the recurrent use of this specific group in constructing diverse chemical entities, suggesting potential shared synthetic routes or reactivity patterns. []

2-{[2-Chloro-5-(trifluoro­meth­yl)phen­yl]imino­meth­yl]phenol

  • Compound Description: Characterized by an intramolecular O—H⋯N hydrogen bond, this compound exhibits a specific molecular conformation. Notably, its crystal packing lacks classical intermolecular hydrogen bonds, which is unusual for compounds with similar functionalities. []
  • Relevance: Both this compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide share the 2-chloro-5-(trifluoromethyl)phenyl structural motif. This shared feature suggests a possible common origin in their synthetic pathways or potential similarities in their chemical reactivity. []
  • Compound Description: Identified as a side product during the synthesis of an anti-tuberculosis drug candidate, this compound offers insights into potential side reactions and alternative products in similar reaction pathways. []
  • Relevance: This compound, though structurally distinct, shares the trifluoromethylphenyl motif with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide. While the chlorine and nitro group positions differ, the presence of this shared motif suggests potential commonalities in their chemical behavior and reactivity. []

N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide (SRVIC30)

  • Compound Description: SRVIC30 has demonstrated antimetastatic activity in murine melanoma models. Notably, topical administration of SRVIC30 showed promising results in inducing tumor cell apoptosis and influencing the surrounding microenvironment. []
  • Relevance: While structurally different, SRVIC30 shares the trifluoromethylphenyl moiety with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide. This shared feature, although with variations in the substituents, hints at potential overlapping chemical properties. []

N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxyphenyl)-N′-methylguanidine (GMOM)

  • Compound Description: Labeled with carbon-11 ([11C]GMOM), this compound is significant as a positron emission tomography (PET) tracer. It demonstrates selectivity for the ion-channel site of N-methyl-D-aspartate (NMDA) receptors in human imaging studies. []
  • Relevance: GMOM shares the chloro-thiomethylphenyl moiety with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, although the positions of chlorine and thiomethyl groups differ and a trifluoromethyl group is present instead of a methyl group in the target compound. []

N,N′-Bis[2-chloro-5-(trifluoromethyl)benzylidene]ethane-1,2-diamine

  • Compound Description: This Schiff base compound exhibits an E configuration concerning its azomethine C=N bond. Its crystal structure is notable for weak intermolecular Cl⋯N and F⋯F interactions, contributing to the formation of dimeric structures. []
  • Relevance: This compound shares the 2-chloro-5-(trifluoromethyl)phenyl motif with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, highlighting the structural importance of this group in various chemical contexts. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent P2X7 antagonist with promising pharmacological properties, including high oral bioavailability and a favorable safety profile in preclinical studies. Its development represents a potential therapeutic avenue for diseases involving the P2X7 receptor. []
  • Relevance: Although structurally different, JNJ 54166060, similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, contains the chloro-(trifluoromethyl)phenyl moiety. []

(2R,4S,5R)-3,4-Di­methyl-5-phenyl-2-[4-(tri­fluoro­methyl)­phenyl]-1,3,2-ox­aza­phospho­lidine(P—B)­borane

  • Compound Description: This compound is a P-chiral phosphinite borane complex. It's noteworthy for its absolute configuration at the phosphorus atom (R), which is determined based on the known chirality of (1R,2S)-ephedrine. []
  • Relevance: This compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide share the trifluoromethylphenyl structural element. The presence of this common element indicates the potential for similar chemical interactions or reactivity patterns. []
  • Compound Description: This series of compounds, featuring diverse substitutions on the phenyl ring, were synthesized and investigated for their antimicrobial activity, highlighting the potential of this chemical scaffold for drug development. []
  • Relevance: This series of compounds share the [2-chloro-(trifluoromethyl) phenyl] moiety with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, but the positions of chlorine and the trifluoromethyl group are different. []
  • Compound Description: These derivatives have shown potential as anticancer agents, specifically targeting the thiazolo[4,5-d]pyrimidine scaffold. The research investigates their synthesis, structural characterization, and antiproliferative activity against various cancer cell lines. []
  • Relevance: Although structurally distinct from the target compound, these derivatives share the 5-trifluoromethyl moiety with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide. This suggests that incorporating a trifluoromethyl group into various molecular frameworks might offer promising pharmacological properties. []

Alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas

  • Compound Description: This series of compounds were synthesized and their reactivity was explored. Under basic conditions, they can be transformed into 5-nitro-2-phenyl-benzothiazoles via thiourea-isothiourea rearrangement and SNAr reactions. []

2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid

  • Compound Description: This compound, a valuable building block in organic synthesis, is often utilized in Suzuki-Miyaura cross-coupling reactions for constructing complex molecules, highlighting its significance in medicinal chemistry. []
  • Relevance: Although structurally different from the target compound, 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid shares the 2-chloro-5-trifluoromethyl moiety with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, suggesting potential similarities in their chemical properties and potential applications. []

N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340)

  • Compound Description: SRPIN340 is recognized for its ability to inhibit serine/arginine-rich protein kinases (SRPKs), making it a potential therapeutic candidate for leukemia. The compound exhibits significant cytotoxic activity against leukemia cell lines and influences the expression of genes related to cancer progression. []
  • Relevance: Although structurally distinct, SRPIN340 shares the trifluoromethylphenyl moiety with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide. This shared feature, though with variations in the substituents, suggests the potential for overlapping chemical properties and biological activities. []

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide (1)

  • Compound Description: This compound acts as an inhibitor of transcription mediated by both NF-κB and AP-1 transcription factors. Its development aimed at improving its oral bioavailability, highlighting its potential as a therapeutic agent for inflammatory and immune diseases. []
  • Relevance: While structurally different from the target compound, this compound shares a halogenated phenyl group and a trifluoromethyl group with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide. Although the halogen atom and the positions of the substituents are not identical, the presence of these common structural features suggests the possibility of some shared physicochemical properties. []
  • Compound Description: The research focuses on different crystalline forms of this compound, specifically the hydrochloride salt in its dihydrate form (Form A). Different crystalline forms can significantly impact a drug's bioavailability, stability, and manufacturing processes, making their characterization crucial for drug development. []
  • Relevance: This compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide share the trifluoromethylphenyl structural element. This shared moiety might contribute to similarities in their physicochemical properties, such as lipophilicity or metabolic stability, despite their overall structural differences. []

5-Chloro-5-trifluoromethyl-3-aryl-4-alkyl(aryl)-isothiazolidines

  • Compound Description: This class of compounds arises from the 3+2 cycloaddition reaction between N-alkyl(aryl)-C-trifluoromethyl-C-chlorosulfinimides and styrenes. Subsequent dehydrochlorination reactions on these compounds can lead to diverse products, influenced by the substituents present. []
  • Relevance: Although structurally different from the target compound, 5-Chloro-5-trifluoromethyl-3-aryl-4-alkyl(aryl)-isothiazolidines share the trifluoromethyl group with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, indicating the prevalence of this group in various chemical reactions. []

1,3-Dialkyl-1,3-diaza-2-chloro-5,6-benzo-1,3,2-phosphorinan-4-ones

  • Compound Description: This class of compounds has been studied for their reactivity and ability to undergo substitution reactions at the phosphorus center. The research explores their synthesis and characterization using various spectroscopic techniques. []
  • Relevance: While structurally dissimilar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, this class of compounds highlights the use of chlorine as a substituent in various heterocyclic systems. This suggests a potential for similar reactivity patterns or synthetic strategies that could be relevant to the target compound. []

N‐(3,5‐bis(trifluoromethyl)phenyl)‐5‐chloro‐2,3‐dihydronaphtho[1,2‐b]furan‐2‐carboxamide (NHDC)

  • Compound Description: NHDC is a novel synthetic naphthofuran compound that has demonstrated anti-cancer effects, particularly in liver cancer models. Its mechanism of action involves the activation of HNF4α and inhibition of the STAT3 pathway, highlighting its potential as a therapeutic lead for liver cancer. []
  • Relevance: While structurally different from the target compound, NHDC shares the presence of a halogenated phenyl group and trifluoromethyl groups with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide. []

(Z)-3-[5-chloro-2-(prop-2-ynyloxy)phenyl]-3-hydroxy-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

  • Compound Description: This compound, formed through the photochemical transformation of an oxirane derivative, features a Z conformation concerning its enolic C=C double bond. Its crystal structure is notable for intramolecular hydrogen bonding and weak intermolecular interactions. []
  • Relevance: The presence of both a chlorine atom and a trifluoromethyl group linked to a phenyl ring in this compound, similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, highlights the significance of these substituents in influencing molecular properties and potential biological activities. []
  • Compound Description: These two compounds exhibit potent anti-staphylococcal and anti-biofilm activities, offering potential alternatives for treating staphylococcal infections. Their mechanism of action and low potential for resistance development make them promising candidates for further investigation. []
  • Relevance: MMV665807 is related to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide through the shared presence of a chlorine atom and a trifluoromethyl group on a benzene ring. While the position of the chlorine atom differs, this structural similarity suggests that these groups might contribute to shared physicochemical properties or potential biological activities. []

4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide p-toluene sulphonate (sorafenib tosylate)

  • Compound Description: The research focuses on a specific crystalline form (β-modification) of sorafenib tosylate, a known anticancer drug. This form demonstrates higher biological activity than the previously known Form II, emphasizing the importance of polymorphism in drug development. []
  • Relevance: Sorafenib tosylate, similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, features the 4-chloro-3-(trifluoromethyl)phenyl structural motif. This shared moiety suggests that despite differences in their overall structures, they might exhibit some similar physicochemical properties or potential for interacting with biological targets. []

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

  • Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor with potent antitumor activity. It exhibits excellent efficacy in preclinical assays against various hematological and solid tumor cell lines, marking its potential as a candidate for cancer therapy. []
  • Relevance: While structurally distinct, BMS-354825, similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, incorporates a chlorinated phenyl group. Despite differences in the position of the chlorine atom and the overall molecular framework, this shared feature hints at the possibility of some common characteristics in their chemical behavior. []

4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

  • Compound Description: GSK3787 functions as a selective and irreversible peroxisome proliferator-activated receptor delta (PPARδ) antagonist. It covalently binds to Cys249 within the PPARδ binding pocket, inhibiting its transcriptional activity. []
  • Relevance: Although structurally different from N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, GSK3787 shares the presence of both a chlorine atom and a trifluoromethyl group. []

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

  • Compound Description: This compound acts as a potent vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. By targeting VEGFR-2, it exhibits potential for treating VEGFR-2-mediated diseases, particularly in the context of cancer and angiogenesis. []
  • Relevance: This compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide share the 4-chloro-3-(trifluoromethyl)phenyl structural motif. This structural similarity indicates a potential for overlapping chemical properties or even shared mechanisms of action, despite their differences in the overall molecular framework. []
  • Compound Description: This group of compounds, particularly U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) and U8 (5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine), have demonstrated broad-spectrum insecticidal and fungicidal activities. []
  • Relevance: Although structurally distinct, these pyrimidin-4-amine derivatives, share the trifluoromethyl group with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound stands out as a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), making it a potential therapeutic candidate for inflammatory diseases. Its ability to block LPS-induced IL-6 release and attenuate acute lung injury in mice further supports its therapeutic potential. []
  • Relevance: Although structurally different, 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, shares the trifluoromethylphenyl moiety with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide. This common structural feature suggests that the incorporation of a trifluoromethyl group, irrespective of the overall molecular framework, might be a strategy for enhancing potency or targeting specific biological pathways. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

  • Compound Description: This compound is characterized by a specific spatial arrangement where the pyrazole and benzene rings are non-coplanar. []
  • Relevance: While structurally distinct, 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide shares the chloro-trifluoromethylphenyl moiety with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, highlighting the prevalence of this group in various chemical reactions. []

N(6)-[(hetero)aryl/(cyclo)alkyl-carbamoyl-methoxy-phenyl]-(2-chloro)-5'-N-ethylcarboxamido-adenosines

  • Compound Description: This group of compounds show potent agonist activity at the human A(2B) adenosine receptor, making them of interest for their potential therapeutic applications in conditions where A(2B) receptor activation is beneficial. []
  • Relevance: While structurally different from N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, these derivatives are structurally related to it through the presence of a chlorine atom on a benzene ring. []

2-chloro-5-trichloromethyl pyridine

  • Compound Description: This compound, a halogenated pyridine derivative, serves as a crucial building block in organic synthesis. []
  • Relevance: This compound shares the 2-chloro-5-trihalomethyl pyridine structure with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, although the latter contains a phenyl ring instead of a pyridine ring. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

  • Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases). Its ability to hinder bacterial growth and attenuate the production of Sfp-PPTase-dependent metabolites makes it a promising lead for developing new antibacterial agents. []
  • Relevance: Though structurally different, ML267, similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, contains the chloro-(trifluoromethyl)pyridine moiety. This structural resemblance, even with variations in the overall scaffold, suggests a possible shared interest in exploring the biological activities of compounds containing these specific functional groups. []

2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol

  • Compound Description: This compound, with its characteristic E conformation about the N=C bond of the imine group, showcases intramolecular hydrogen bonding and rotational disorder of the trifluoromethyl group in its crystal structure. []
  • Relevance: This compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide both contain the trifluoromethylphenyl moiety. []
  • Compound Description: This compound is a potential genotoxic impurity in Osimertinib Mesylate, an antineoplastic agent. []
  • Relevance: While structurally distinct from N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, both compounds contain a chlorine atom on a benzene ring. []

3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo (b)thiophene-2-carboxamide (L-652,343)

  • Compound Description: L-652,343 acts as a dual inhibitor of cyclooxygenase and 5-lipoxygenase, demonstrating anti-inflammatory and analgesic effects in various models. Its effectiveness in treating acute and chronic inflammation, coupled with its favorable safety profile, makes it a potential drug candidate for inflammatory disorders. []
  • Relevance: While structurally different from the target compound, L-652,343 shares the trifluoromethyl group with N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

  • Compound Description: This compound acts as a new prodrug for 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, an antiarthritic agent. []
  • Relevance: This compound and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide both contain the trifluoromethylphenyl moiety. []
  • Compound Description: This class of azomethine compounds, along with their corresponding zinc(II) complexes, are investigated for their spectral-luminescent properties, thermal stability, and biological activities. The zinc complexes, in particular, exhibit promising protistocidal activity. []
  • Relevance: While structurally distinct, the inclusion of chlorine substituents in these azomethine compounds, similar to the chlorine atom in N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, highlights the impact of halogen substituents on molecular properties and potential biological activities. []

(S,S)-(–)-2-methylsulphonyl-3-phenyloxaziridine and of (S,S)-(–)-2-methylsulphonyl-3-(2-chloro-5-nitrophenyl)oxaziridine

  • Compound Description: These optically pure oxaziridine derivatives serve as chiral oxidizing reagents. Their absolute configurations at the chiral nitrogen and carbon atoms significantly influence their stereochemical properties. []
  • Relevance: (S,S)-(–)-2-methylsulphonyl-3-(2-chloro-5-nitrophenyl)oxaziridine, similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide, contains a chlorine substituent on the phenyl ring. This structural similarity highlights the use of chlorine in different chemical contexts, potentially influencing reactivity or interactions with biological systems. []

Properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylpentanamide

Molecular Formula

C13H15ClF3NO

Molecular Weight

293.71 g/mol

InChI

InChI=1S/C13H15ClF3NO/c1-3-4-8(2)12(19)18-11-7-9(13(15,16)17)5-6-10(11)14/h5-8H,3-4H2,1-2H3,(H,18,19)

InChI Key

DXIOZKOFKFIFNK-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.